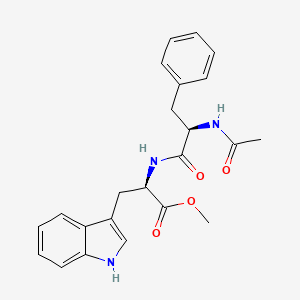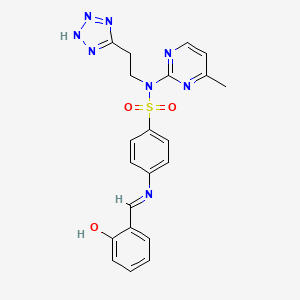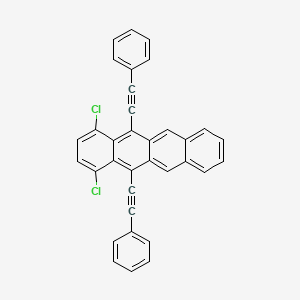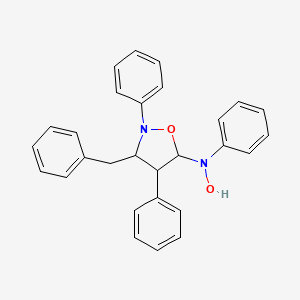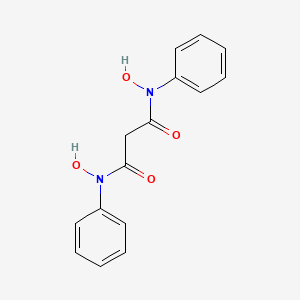
Octyl oct-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl oct-2-ynoate: is an organic compound belonging to the class of esters It is characterized by the presence of an octyl group attached to an oct-2-ynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl oct-2-ynoate can be synthesized through the esterification of oct-2-ynoic acid with octanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Octyl oct-2-ynoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond in the oct-2-ynoate moiety to a double or single bond, resulting in alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various ester derivatives.
Scientific Research Applications
Chemistry: Octyl oct-2-ynoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is utilized as a probe to study enzyme activities and metabolic pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating biochemical processes .
Medicine: Its ester functional group can be modified to enhance the pharmacokinetic properties of therapeutic agents .
Industry: this compound is used in the production of specialty chemicals, including fragrances and flavorings. Its unique chemical properties contribute to the development of products with desirable sensory attributes .
Mechanism of Action
The mechanism of action of octyl oct-2-ynoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active oct-2-ynoic acid, which can then participate in various biochemical reactions. The compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to modulate different biological pathways and exert its effects .
Comparison with Similar Compounds
Methyl oct-2-ynoate: Similar in structure but with a methyl group instead of an octyl group.
Ethyl oct-2-ynoate: Contains an ethyl group and is used in organic synthesis and as a flavoring agent.
Octyl cyanoacrylate: An octyl ester of cyanoacrylic acid, used as a medical adhesive.
Uniqueness: Octyl oct-2-ynoate is unique due to its longer carbon chain (octyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer carbon chains are advantageous .
Properties
CAS No. |
80220-82-2 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
octyl oct-2-ynoate |
InChI |
InChI=1S/C16H28O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-11,13,15H2,1-2H3 |
InChI Key |
CEJISNXSGFWSLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C#CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)

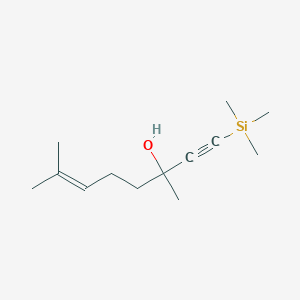
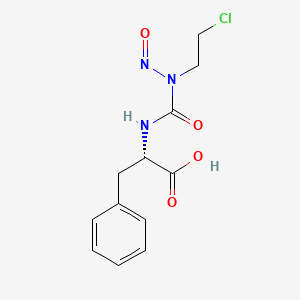

![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)
